molecular formula C9H10O2 B13172338 (1,3-Dihydro-2-benzofuran-4-yl)methanol

(1,3-Dihydro-2-benzofuran-4-yl)methanol

Cat. No.: B13172338
M. Wt: 150.17 g/mol
InChI Key: NCXZHZNFXKSKAN-UHFFFAOYSA-N
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Description

(1,3-Dihydro-2-benzofuran-4-yl)methanol is a chemical compound belonging to the benzofuran family Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dihydro-2-benzofuran-4-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in the formation of benzofuran compounds in a shorter time frame .

Chemical Reactions Analysis

Types of Reactions: (1,3-Dihydro-2-benzofuran-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups back to alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Formation of benzofuran-4-carboxaldehyde.

    Reduction: Formation of benzofuran-4-ylmethanol.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

(1,3-Dihydro-2-benzofuran-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Dihydro-2-benzofuran-4-yl)methanol involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation. Additionally, its antibacterial and antiviral activities are thought to result from its ability to disrupt microbial cell membranes and inhibit viral replication .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific hydroxyl group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1,3-dihydro-2-benzofuran-4-ylmethanol

InChI

InChI=1S/C9H10O2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3,10H,4-6H2

InChI Key

NCXZHZNFXKSKAN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C(=CC=C2)CO

Origin of Product

United States

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